molecular formula C11H16ClNO2 B1613584 (R)-3-Amino-5-phenylpentanoic acid hydrochloride CAS No. 331846-98-1

(R)-3-Amino-5-phenylpentanoic acid hydrochloride

Cat. No.: B1613584
CAS No.: 331846-98-1
M. Wt: 229.7 g/mol
InChI Key: GSSXWQCQDYAEFF-HNCPQSOCSA-N
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Description

®-3-Amino-5-phenylpentanoic acid hydrochloride is a chiral amino acid derivative. It is a hydrochloride salt form of ®-3-Amino-5-phenylpentanoic acid, which is known for its potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features an amino group, a phenyl group, and a carboxylic acid group, making it a versatile building block in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-5-phenylpentanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor such as ®-phenylalanine.

    Protection of Functional Groups: The amino and carboxyl groups are protected using standard protecting groups to prevent unwanted reactions.

    Chain Extension: The protected intermediate undergoes chain extension through reactions such as alkylation or acylation to introduce the additional carbon atoms.

    Deprotection: The protecting groups are removed to yield the free amino and carboxyl groups.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free amino acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-3-Amino-5-phenylpentanoic acid hydrochloride may involve large-scale synthesis using similar steps as described above, but with optimized reaction conditions and catalysts to improve yield and efficiency. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-5-phenylpentanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

®-3-Amino-5-phenylpentanoic acid hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies involving amino acid metabolism and enzyme interactions.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-Amino-5-phenylpentanoic acid hydrochloride involves its interaction with biological targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Amino-5-phenylpentanoic acid hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.

    Phenylalanine: A precursor in the synthesis with a simpler structure.

    3-Amino-5-phenylpentanoic acid: The free acid form without the hydrochloride salt.

Uniqueness

®-3-Amino-5-phenylpentanoic acid hydrochloride is unique due to its chiral nature and the presence of both amino and phenyl groups, which provide versatility in chemical reactions and biological interactions. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Properties

IUPAC Name

(3R)-3-amino-5-phenylpentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c12-10(8-11(13)14)7-6-9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2,(H,13,14);1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSXWQCQDYAEFF-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC[C@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70647446
Record name (3R)-3-Amino-5-phenylpentanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331846-98-1
Record name (3R)-3-Amino-5-phenylpentanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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